Tetrahydropyranyldiethyleneglycol

Descripción general

Descripción

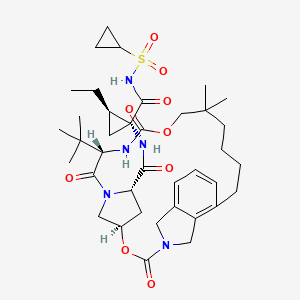

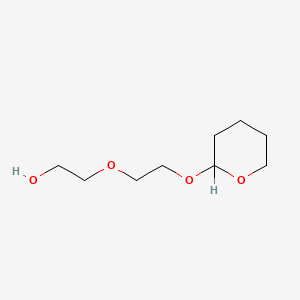

Tetrahydropyranyldiethyleneglycol, also known as THP-PEG2-OH, is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . The molecular formula of Tetrahydropyranyldiethyleneglycol is C9H18O4 .

Synthesis Analysis

Tetrahydropyranyldiethyleneglycol is synthesized for research use . It is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular weight of Tetrahydropyranyldiethyleneglycol is 190.24 . It contains a total of 31 atoms; 18 Hydrogen atoms, 9 Carbon atoms, and 4 Oxygen atoms .Chemical Reactions Analysis

Tetrahydropyranyldiethyleneglycol is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Tetrahydropyranyldiethyleneglycol has a boiling point of 115 °C (Press: 0.75 Torr) and a predicted density of 1.08±0.1 g/cm3 . It is slightly soluble in Chloroform and Methanol . It is a clear, colourless oil .Aplicaciones Científicas De Investigación

-

Polyaniline Hydrogels

- Application Summary : Polyaniline hydrogels exhibit properties such as high toughness, self-recoverability, electrical conductivity, transparency, freezing resistance, stimulus responsiveness, stretch ability, self-healing, and strain sensitivity . They have applications in sensor and actuator manufacturing, biomedicine, and soft electronics .

- Methods of Application : The properties, preparation methods, and common characterization techniques of polyaniline hydrogels are discussed in the research .

- Results or Outcomes : The research discusses the current state of research on polyaniline hydrogel, along with their applications in a variety of fields .

-

Thermo-Responsive Polymer Gels

- Application Summary : Thermo-responsive polymer gels are intelligent materials that react to changes in temperature. They have applications in oil and gas extraction .

- Methods of Application : The report introduces the latest research on thermo-responsive polymer gels in oil and gas extraction, discussing their advantages and challenges across various environments .

- Results or Outcomes : The analysis aims to offer researchers in the oil and gas industry detailed insights into future possibilities for thermo-responsive polymer gels and to provide helpful guidance for their practical use in oil-based drilling fluids .

-

Triethylene Glycol (TEG)

-

Polyethylene Glycol (PEG)

- Application Summary : PEG is a versatile polymer that is used in a variety of applications in the biomedical field, including drug delivery, tissue engineering, and protein conjugation .

- Methods of Application : The use of PEG in these applications often involves chemical modification of the polymer to attach it to other molecules, such as drugs or proteins .

- Results or Outcomes : The use of PEG in these applications has been shown to improve the effectiveness of drugs, enhance the properties of engineered tissues, and increase the stability and solubility of proteins .

-

Polyethylene Glycol (PEG)

- Application Summary : PEG is a versatile polymer that is used in a variety of applications in the biomedical field, including drug delivery, tissue engineering, and protein conjugation .

- Methods of Application : The use of PEG in these applications often involves chemical modification of the polymer to attach it to other molecules, such as drugs or proteins .

- Results or Outcomes : The use of PEG in these applications has been shown to improve the effectiveness of drugs, enhance the properties of engineered tissues, and increase the stability and solubility of proteins .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[2-(oxan-2-yloxy)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O4/c10-4-6-11-7-8-13-9-3-1-2-5-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCUDERUJBARLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339818 | |

| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrahydropyranyldiethyleneglycol | |

CAS RN |

2163-11-3 | |

| Record name | Ethanol, 2-[2-[(tetrahydro-2H-pyran-2-yl)oxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Carbamoyl-[1,1'-biphenyl]-3-yl cyclohexylcarbamate](/img/structure/B1682809.png)

![2-[(2-Amino-3-methylbutanoyl)amino]-3-hydroxy-4-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)butanoic acid](/img/structure/B1682813.png)